2-Chloro-5-methoxypyridine-3-boronic acid

Vue d'ensemble

Description

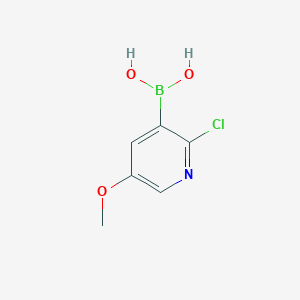

2-Chloro-5-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyridine, featuring a boronic acid group at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridine-3-boronic acid typically involves the borylation of 2-chloro-5-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methoxypyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions, such as oxidation and substitution .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound. In oxidation reactions, the boronic acid group can be converted to a hydroxyl group .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

2-Chloro-5-methoxypyridine-3-boronic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to participate in various chemical reactions essential for drug development.

Key Applications:

- Anticancer Agents: It has been utilized in the synthesis of compounds targeting cancer pathways, enhancing the efficacy of therapeutic agents.

- Antibiotics and Antiviral Drugs: The compound is involved in developing new antibiotics and antiviral medications, contributing to the fight against infectious diseases.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines, showcasing its potential in anticancer drug design .

Organic Synthesis

Overview:

In organic chemistry, this compound is primarily used in cross-coupling reactions, which are vital for constructing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds using this boronic acid as a key reagent.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids. |

Case Study:

Research indicates that employing this compound in Suzuki reactions leads to high yields of desired products with minimal by-products, making it an efficient choice for synthetic chemists .

Overview:

In agricultural chemistry, this compound contributes to formulating agrochemicals, particularly herbicides and pesticides.

Applications:

- Herbicides: It plays a role in developing selective herbicides that minimize environmental impact while effectively controlling weeds.

Case Study:

A field study demonstrated that formulations containing this boronic acid showed improved efficacy against common agricultural pests while being less harmful to non-target species .

Analytical Chemistry

Overview:

The compound is also used in various analytical techniques for detecting and quantifying specific compounds.

Applications:

- Environmental Monitoring: Helps in assessing pollutant levels in water and soil samples.

| Technique | Application |

|---|---|

| HPLC | High-performance liquid chromatography for analysis. |

Case Study:

Research utilizing this compound in HPLC methods revealed its effectiveness in separating complex mixtures, aiding environmental scientists in monitoring contaminants .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methoxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

2-Chloro-5-methoxypyridine-3-boronic acid can be compared with other boronic acids, such as:

2-Chloropyridine-3-boronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and selectivity in certain reactions.

3-Chloro-2-methoxypyridine-5-boronic acid: Similar structure but with different positions of the chlorine and methoxy groups, leading to different chemical properties.

2-Chloro-3-methylpyridine-5-boronic acid: Contains a methyl group instead of a methoxy group, which can influence its steric and electronic properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

2-Chloro-5-methoxypyridine-3-boronic acid is a boronic acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound in the development of therapeutic agents. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C6H7BClNO3

- Molecular Weight : 187.39 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro and methoxy group, along with a boronic acid functional group.

The primary mechanism of action for this compound is through the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is crucial in organic synthesis and drug development, allowing for the construction of complex molecules that can interact with biological systems effectively.

Biochemical Pathways

The compound's interaction in biochemical pathways primarily involves:

- Transmetalation : A process where the boron atom interacts with other metal catalysts, facilitating bond formation.

- Enzyme Inhibition : Some studies indicate that boronic acids can inhibit enzymes such as serine proteases and certain kinases, impacting various metabolic pathways .

Anticancer Activity

Research indicates that derivatives of boronic acids, including this compound, exhibit promising anticancer properties. For instance:

- Cytotoxicity : Studies show that boronic acid derivatives can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) with IC50 values indicating significant cytotoxic effects .

- Combination Therapies : The compound has been explored in combination therapies to enhance the efficacy of existing anticancer agents such as bortezomib, particularly in resistant forms of lymphoma and multiple myeloma .

Antibacterial Activity

Boronic acids have demonstrated antibacterial properties against various pathogens:

- Mechanism : They are believed to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

- Efficacy : In vitro studies have shown effectiveness against resistant strains of bacteria, suggesting potential for development into new antibacterial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Scavenging Activity : The compound exhibits significant free radical scavenging ability, contributing to its potential protective effects against oxidative stress-related diseases .

Case Studies

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its boron-containing structure. Studies indicate that while it shows promising therapeutic effects, further research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propriétés

IUPAC Name |

(2-chloro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMWCGARULXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674467 | |

| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-26-9 | |

| Record name | (2-Chloro-5-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.